1,2,3,4-Tetrahydroisoquinolin-4-ol
Overview
Description
Synthesis Analysis
The synthesis of 1,2,3,4-Tetrahydroisoquinolin-4-ol involves innovative methodologies that allow for the efficient and selective formation of this compound. Kihara et al. (1992) described a convenient synthesis approach using a novel intramolecular Barbier reaction and an insertion reaction with zerovalent nickel to prepare 4-substituted derivatives (Kihara, Kashimoto, & Kobayashi, 1992). Additionally, Giovine et al. (2013) reported a microreactor-mediated thermal isomerization process for the synthesis of tetrahydroisoquinolines, showcasing the advantages of flow chemistry in synthesizing these compounds (Giovine et al., 2013).
Molecular Structure Analysis
The molecular structure of 1,2,3,4-Tetrahydroisoquinolin-4-ol is characterized by its tetrahydroisoquinoline backbone, which is a "privileged scaffold" due to its presence in numerous natural products. Novel strategies for the catalytic asymmetric synthesis of C1-chiral tetrahydroisoquinolines have been developed, highlighting the structural diversity and complexity that can be achieved with this scaffold (Liu et al., 2015).
Chemical Reactions and Properties
1,2,3,4-Tetrahydroisoquinolin-4-ol undergoes various chemical reactions that enable the functionalization and further derivatization of the molecule. Kaur and Kumar (2020) discussed the C(1)-functionalization of tetrahydroisoquinolines via multicomponent reactions, which is crucial for synthesizing alkaloids displaying multifarious biological activities (Kaur & Kumar, 2020).
Scientific Research Applications
1,2,3,4-Tetrahydroisoquinoline is an important structural motif of various natural products and therapeutic lead compounds . It has garnered significant attention in the scientific community due to its diverse biological activities against various infective pathogens and neurodegenerative disorders .
In the field of medicinal chemistry, 1,2,3,4-tetrahydroisoquinoline analogs exert diverse biological activities and have been used in the development of novel analogs with potent biological activity . The structural–activity relationship (SAR) and mechanism of action of these analogs are areas of active research .
In organic synthesis, there has been considerable research interest toward the synthesis of C(1)-substituted derivatives of 1,2,3,4-tetrahydroisoquinoline, as they can act as precursors for various alkaloids displaying multifarious biological activities . Various multicomponent reactions for the C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines have been explored .
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Androgen Receptor Modulators : This compound is used in the preparation of androgen receptor modulators (SARMs) as well as steroid-mimetic and chimeric microtubule disruptors .
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Inhibitors of the PD-1/PD-L1 Immune Checkpoint Pathway : 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives have been designed and synthesized as inhibitors of the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) immune checkpoint pathway . This pathway is a major focus of cancer immunotherapy research.
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Antineuroinflammatory Agents : N-benzyl THIQs are known to function as antineuroinflammatory agents . They have been used in the treatment of neurodegenerative disorders .
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Asymmetric Catalysis : THIQ derivatives have broad applications in asymmetric catalysis as chiral scaffolds . They are used in the synthesis of various biologically important nitrogen heterocycles .
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Inhibitors of Deoxyribonuclease I (DNase I) : 1,2,3,4-tetrahydroisoquinoline-based compounds have been explored as inhibitors of DNase I . DNase I plays a versatile role during apoptotic cell death, and these inhibitors could have potential therapeutic applications .
Future Directions
properties
IUPAC Name |
1,2,3,4-tetrahydroisoquinolin-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c11-9-6-10-5-7-3-1-2-4-8(7)9/h1-4,9-11H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTHIHJJKFYXSOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2CN1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70471586 | |
Record name | 1,2,3,4-tetrahydroisoquinolin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70471586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4-Tetrahydroisoquinolin-4-ol | |
CAS RN |
51641-23-7 | |
Record name | 1,2,3,4-Tetrahydro-4-isoquinolinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51641-23-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,3,4-tetrahydroisoquinolin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70471586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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